6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
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Description
6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C26H21NO5 and its molecular weight is 427.456. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Applications
Synthesis of Quinoline Derivatives
A variety of methods have been developed for synthesizing quinoline derivatives, including the Bischler–Napieralski cyclization to afford 6-oxoisoaporphine and tetrahydroisoquinoline derivatives as main products. These methods highlight the chemical versatility and potential for functionalization of quinoline compounds (E. Sobarzo-Sánchez et al., 2010).
Antimicrobial and Antitubercular Activities
Quinoline derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. For example, some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis and other bacterial infections (Hardesh K. Maurya et al., 2013).
Antiproliferative Testing
Quinoline derivatives have been tested for their antiproliferative properties against various cancer cell lines. This research indicates the potential of quinoline compounds in developing therapeutic agents for cancer treatment, although specific activities and effectiveness can vary widely among derivatives (Vicente Castro-Castillo et al., 2010).
Synthesis of Complex Quinoline Systems
Advanced synthetic techniques have been employed to create complex quinoline systems, such as the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives. These methodologies demonstrate the chemical complexity and adaptability of quinoline derivatives for various scientific applications (M. Costa et al., 2004).
Properties
IUPAC Name |
6-benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-30-19-9-7-18(8-10-19)25(28)21-16-27(15-17-5-3-2-4-6-17)22-14-24-23(31-11-12-32-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYKDXKRRGPQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.